molecular formula C8H10O3S B8134099 5-(Dimethoxymethyl)thiophene-3-carbaldehyde

5-(Dimethoxymethyl)thiophene-3-carbaldehyde

Cat. No.: B8134099
M. Wt: 186.23 g/mol
InChI Key: OSOHJGGUVIQBTK-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)thiophene-3-carbaldehyde is an organic compound with the molecular formula C8H10O3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a dimethoxymethyl group at the 5-position and a formyl group at the 3-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)thiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene ring. The reaction involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The dimethoxymethyl group can be introduced through a subsequent reaction with methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Dimethoxymethyl)thiophene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)thiophene-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethoxymethyl)thiophene-3-carbaldehyde is unique due to the presence of both a dimethoxymethyl group and a formyl group on the thiophene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-(dimethoxymethyl)thiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-10-8(11-2)7-3-6(4-9)5-12-7/h3-5,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOHJGGUVIQBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CS1)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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